molecular formula C23H21N3O B14207299 8-(Benzyloxy)-2,4,5-trimethyl-1,5-dihydroimidazo[4,5-b]carbazole CAS No. 832723-99-6

8-(Benzyloxy)-2,4,5-trimethyl-1,5-dihydroimidazo[4,5-b]carbazole

Cat. No.: B14207299
CAS No.: 832723-99-6
M. Wt: 355.4 g/mol
InChI Key: RUWZILUCHJOKLA-UHFFFAOYSA-N
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Description

8-(Benzyloxy)-2,4,5-trimethyl-1,5-dihydroimidazo[4,5-b]carbazole is a synthetic organic compound belonging to the carbazole family. Carbazoles are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science. This particular compound features a benzyloxy group at the 8th position and three methyl groups at the 2nd, 4th, and 5th positions, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(benzyloxy)-2,4,5-trimethyl-1,5-dihydroimidazo[4,5-b]carbazole typically involves multi-step organic reactions. One common approach includes:

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 8-(Benzyloxy)-2,4,5-trimethyl-1,5-dihydroimidazo[4,5-b]carbazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at specific positions on the carbazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic or basic environments).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various functionalized carbazole derivatives .

Scientific Research Applications

8-(Benzyloxy)-2,4,5-trimethyl-1,5-dihydroimidazo[4,5-b]carbazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(benzyloxy)-2,4,5-trimethyl-1,5-dihydroimidazo[4,5-b]carbazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins involved in cellular processes.

    Pathways Involved: It may modulate pathways related to oxidative stress, inflammation, and cell proliferation.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the benzyloxy group and multiple methyl groups enhances its solubility, stability, and interaction with biological targets compared to other carbazole derivatives .

Properties

CAS No.

832723-99-6

Molecular Formula

C23H21N3O

Molecular Weight

355.4 g/mol

IUPAC Name

2,9,10-trimethyl-6-phenylmethoxy-3H-imidazo[4,5-b]carbazole

InChI

InChI=1S/C23H21N3O/c1-14-22-20(24-15(2)25-22)12-19-18-11-17(9-10-21(18)26(3)23(14)19)27-13-16-7-5-4-6-8-16/h4-12H,13H2,1-3H3,(H,24,25)

InChI Key

RUWZILUCHJOKLA-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC3=C1N=C(N3)C)C4=C(N2C)C=CC(=C4)OCC5=CC=CC=C5

Origin of Product

United States

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